Uracil-15N2

UPLC-MS/MS Therapeutic Drug Monitoring DPD Deficiency

Uracil-15N2 is a stable isotope-labeled uracil in which both nitrogen atoms (N1 and N3 positions) are substituted with the non-radioactive heavy isotope 15N, producing a +2 Da mass shift relative to unlabeled uracil (C4H4N2O2, MW 112.09 Da → C4H4(15N)2O2, MW 114.07 Da). It serves as a chemically identical yet mass-resolved internal standard for stable isotope dilution assays, enabling precise quantification of endogenous uracil in biological matrices via GC-MS and LC-MS/MS.

Molecular Formula C4H4N2O2
Molecular Weight 114.07 g/mol
CAS No. 5522-55-4
Cat. No. B1365363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-15N2
CAS5522-55-4
Molecular FormulaC4H4N2O2
Molecular Weight114.07 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=O
InChIInChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i5+1,6+1
InChIKeyISAKRJDGNUQOIC-MPOCSFTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil-15N2 (CAS 5522-55-4): Stable Isotope-Labeled Pyrimidine for Quantitative Mass Spectrometry and NMR Structural Studies


Uracil-15N2 is a stable isotope-labeled uracil in which both nitrogen atoms (N1 and N3 positions) are substituted with the non-radioactive heavy isotope 15N, producing a +2 Da mass shift relative to unlabeled uracil (C4H4N2O2, MW 112.09 Da → C4H4(15N)2O2, MW 114.07 Da) . It serves as a chemically identical yet mass-resolved internal standard for stable isotope dilution assays, enabling precise quantification of endogenous uracil in biological matrices via GC-MS and LC-MS/MS [1]. Beyond quantitative analysis, its 15N enrichment permits site-specific solid-state NMR experiments—including REDOR and dipolar-shift measurements—for determining 15N chemical shift tensor magnitudes and orientations in the molecular frame, which are inaccessible with unlabeled uracil [2].

Why Unlabeled Uracil or 13C-Only Analogs Cannot Replace Uracil-15N2 in Quantification Workflows


Unlabeled uracil is indistinguishable from endogenous uracil in biological samples via mass spectrometry, rendering accurate quantification impossible without isotopic separation [1]. Alternative isotope-labeled uracil variants—such as 13C-only labeled uracil (M+1 shift) or 13C,15N2-dual-labeled uracil (M+3 shift)—exhibit different mass shifts and may introduce distinct matrix effects or co-elution with other endogenous species depending on the analytical method [2]. The M+2 mass shift of Uracil-15N2 positions the internal standard channel precisely two Daltons away from the endogenous analyte, minimizing isotopic cross-talk while avoiding spectral overlap with common M+1 isotopic variants derived from natural abundance 13C (~1.1%). In NMR applications, the absence of 15N labeling in unlabeled uracil precludes direct observation of 15N nuclei, as 14N (natural abundance 99.6%) possesses a quadrupole moment (I=1) that broadens signals beyond detection in solid-state experiments, whereas 15N (I=1/2) yields sharp, interpretable spectra essential for tensor measurements [3].

Uracil-15N2 Quantitative Differentiation: Head-to-Head Assay Performance Data Versus Unlabeled and Alternative Isotope Standards


UPLC-MS/MS Assay Precision: Uracil-15N2 Internal Standard Enables ≤12.4% Inter-Assay CV in Human Plasma

In a validated UPLC-MS/MS method for plasma uracil quantification, the use of Uracil-15N2 as an internal standard yielded inter-assay precision (coefficient of variation) ≤12.4% and inter-assay bias within ±2.8% across the validated concentration range of 1–100 ng/mL [1]. In contrast, methods employing unlabeled uracil as an external standard without isotope dilution are subject to matrix effects from endogenous plasma components, which can suppress or enhance ionization by >30% unless extensive sample clean-up is employed [2].

UPLC-MS/MS Therapeutic Drug Monitoring DPD Deficiency Plasma Uracil Quantification

Elimination of Endogenous Interference: M+2 Mass Shift of Uracil-15N2 Enables Direct Calibration in Human Plasma

In a validated GC-MS assay for plasma uracil spanning 0.025–250 μM, calibration standards were prepared directly in human plasma using [15N2]uracil, a procedure impossible with unlabeled uracil due to interference from endogenous uracil present in all human plasma (baseline ~0.5–2 μM) [1]. The M+2 mass shift of Uracil-15N2 (m/z shift from native uracil-TMS derivative) provides complete chromatographic co-elution with the endogenous analyte while enabling independent MS channel monitoring via selected ion monitoring (SIM) [2].

GC-MS Isotope Dilution Endogenous Uracil Plasma Calibration

Sub-Picomole Detection Sensitivity: 15N2-Uracil IS Achieves 20–40 fmol/μL LOQ in Biological Matrices

The stable isotope dilution method using [15N2]uracil as an internal standard achieved a sensitivity of 20–40 pmol/mL (20–40 nM) for free uracil in human and rat plasma via GC-EI-MS selected ion monitoring [1]. This sensitivity level is 50- to 100-fold lower than typical HPLC-UV methods (LOQ ~1–2 μM), enabling detection of subtle changes in circulating uracil associated with partial DPD deficiency or heterozygosity for urea cycle disorders [2]. The molecular ions and [M-CH3]+ fragments of silylated Ura-15N2 and native Ura-TMS provided orthogonal specificity confirmation when identical quantitative results were obtained at both ions [1].

GC-MS Sensitivity Trace Analysis Nucleoside Quantification

15N Chemical Shift Tensor Determination: Site-Specific Structural Parameters Only Accessible with 15N2 Labeling

Using polycrystalline samples of 15N2-labeled uracil, 15N–13C REDOR and 15N–1H dipolar-shift MAS NMR experiments determined the polar and azimuthal angles (θ, ψ) of the 15N chemical shift tensor orientation for both N1 and N3 sites in the uracil molecular frame [1]. For the N1 site, (θNC, ψNC) were determined as (92 ± 10°, 100 ± 5°); for N3, (132 ± 3°, 88 ± 10°). Similarly, (θNH, ψNH) were (15 ± 5°, −80 ± 10°) for N1 and (15 ± 5°, 90 ± 10°) for N3 [1]. Unlabeled uracil cannot provide these parameters because 14N (I=1, quadrupolar) yields broad, featureless powder patterns in solid-state NMR, whereas 15N (I=1/2) produces sharp dipolar coupling data essential for tensor orientation calculations [2].

Solid-State NMR MAS NMR Chemical Shift Tensor REDOR

Clinical Method Validation: Uracil-15N2 Enables FDA-Guideline-Compliant Accuracy for DPD Phenotyping

In a fully validated UPLC-MS/MS clinical assay for uracil and dihydrouracil (UH2) in human plasma, the use of Uracil-15N2 and Dihydrouracil-13C4,15N2 as internal standards enabled the method to meet all FDA bioanalytical validation criteria: inter-assay bias within ±2.8% (uracil) and ±2.9% (UH2); inter-assay precision ≤12.4% (uracil) and ≤7.2% (UH2) [1]. The assay was subsequently deployed to support clinical studies with fluoropyrimidine drugs, where accurate determination of the U/UH2 ratio serves as a biomarker for DPD enzyme activity and predictor of 5-fluorouracil toxicity [1]. Without isotope-labeled internal standards, the variability introduced by plasma matrix effects (ion suppression up to 40% in ESI) would preclude reliable clinical decision thresholds [2].

Method Validation DPD Deficiency Fluoropyrimidine Toxicity Clinical Chemistry

DNA Uracil Content Quantification: 15N2-Uracil IS Achieves Sub-Nanomolar Detection in Human Genomic DNA

A sensitive HPLC-MS/MS method for determining uracil content in human DNA utilized 15N2-Uracil as an internal standard following uracil excision by uracil DNA glycosylase and derivatization with 4-bromomethyl-7-methoxycoumarin [1]. The assay achieved a detection limit of <1.0 × 10−10 mol/L uracil with linearity from 1.0 × 10−10 to 2.5 × 10−6 mol/L, using MRM transitions m/z 489 → 232 for uracil-MMC and m/z 491 → 233 for the 15N2-uracil-MMC internal standard [1]. This 2-Da mass difference enabled complete chromatographic co-elution with baseline mass resolution, essential for accurate normalization of extraction and derivatization efficiency in complex DNA hydrolysates [2].

DNA Damage Folate Metabolism LC-MS/MS Uracil-DNA Glycosylase

Uracil-15N2 Procurement-Relevant Application Scenarios: Clinical Assay Development, Structural Biology, and Metabolomics


Clinical Bioanalytical Method Development for DPD Phenotyping Prior to Fluoropyrimidine Chemotherapy

Uracil-15N2 is an essential component for developing and validating LC-MS/MS or GC-MS assays that measure plasma uracil concentrations and U/UH2 ratios as biomarkers of dihydropyrimidine dehydrogenase (DPD) activity. The M+2 mass shift enables direct calibration in human plasma without interference from endogenous uracil, a requirement explicitly demonstrated in validated clinical methods [1]. Assays incorporating Uracil-15N2 as the internal standard achieve inter-assay precision ≤12.4% and bias within ±2.8% across 1–100 ng/mL, meeting FDA bioanalytical validation criteria for clinical deployment [1]. Procurement of this compound is indicated for clinical chemistry laboratories establishing in-house DPD phenotyping assays or for CROs supporting fluoropyrimidine (5-FU, capecitabine) clinical trials.

Quantitative Metabolomics and Stable Isotope-Resolved Metabolomics (SIRM) Workflows

In targeted metabolomics panels requiring absolute quantification of uracil and related pyrimidines, Uracil-15N2 serves as a primary internal standard in multi-analyte isotope dilution LC-MS methods. Its inclusion in internal standard cocktails alongside [13C6]-D-glucose, [15N]-indole, and other labeled metabolites has been validated for comprehensive metabolite quantification [2]. The +2 Da mass shift provides clean spectral separation from unlabeled uracil while maintaining identical chromatographic retention time and ionization efficiency—critical for accurate correction of matrix effects in complex biological extracts (plasma, urine, tissue homogenates) [2]. Researchers conducting pyrimidine pathway flux analysis or investigating uracil metabolism in cancer, inborn errors of metabolism, or drug response should prioritize this compound over 13C-only analogs to avoid isotopic overlap with naturally abundant 13C species.

Solid-State MAS NMR Structural Studies of Nucleic Acid Bases and RNA Components

Uracil-15N2 (and its dual-labeled variant 2-13C,15N2-uracil) is required for advanced solid-state NMR experiments that characterize 15N chemical shift tensor magnitudes and orientations in polycrystalline or lyophilized samples. These experiments—including 15N–13C REDOR and 15N–1H dipolar-shift MAS NMR—depend on the spin-1/2 property of 15N and site-specific 15N enrichment at both N1 and N3 positions [3]. The resulting tensor parameters serve as experimental benchmarks for validating DFT-computed NMR chemical shift tensors, a critical component of computational structural biology and molecular dynamics simulations of RNA-ligand interactions [3]. Researchers in structural biology, computational chemistry, or pharmaceutical NMR groups developing nucleic acid-targeted therapeutics should select Uracil-15N2 with isotopic purity ≥98 atom% 15N to ensure signal fidelity and minimize background from residual 14N.

DNA Damage and Repair Research: Quantifying Uracil Misincorporation in Genomic DNA

Investigators studying genomic uracil content as a biomarker of folate status, DNA repair capacity, or chemotherapeutic response require Uracil-15N2 for stable isotope dilution LC-MS/MS assays. The method employs uracil DNA glycosylase (UDG) to excise uracil from isolated DNA, followed by derivatization and quantification using 15N2-uracil as the internal standard [4]. The 2-Da mass difference between derivatized uracil-MMC (m/z 489 → 232 MRM) and 15N2-uracil-MMC (m/z 491 → 233 MRM) enables sub-nanomolar detection limits (<1.0 × 10−10 mol/L) with linearity spanning four orders of magnitude [4]. This sensitivity is essential for detecting the modest (~2- to 3-fold) increases in DNA uracil content associated with marginal folate deficiency or low-dose antifolate exposure. Research groups focused on nutritional biochemistry, cancer chemoprevention, or DNA repair mechanisms should procure this compound with certificate of analysis confirming isotopic purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uracil-15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.